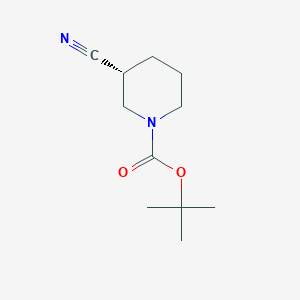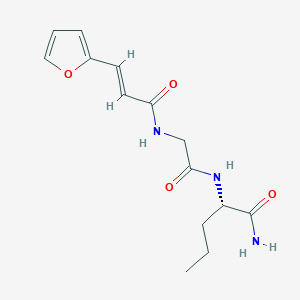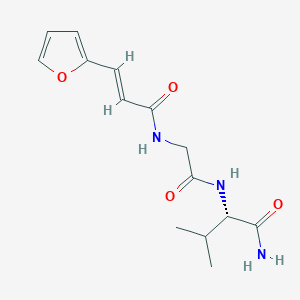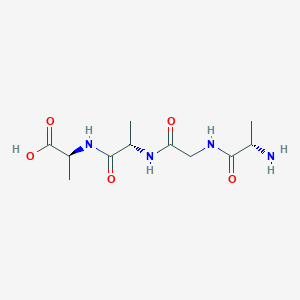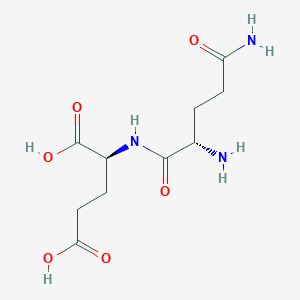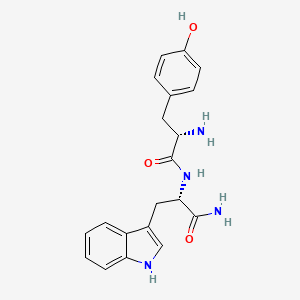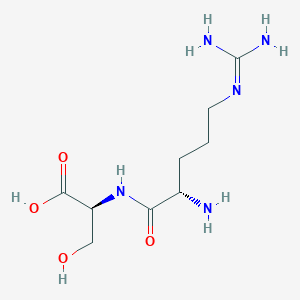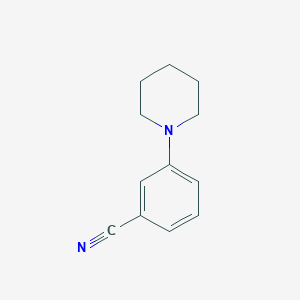
3-Piperidin-1-ylbenzonitrile
Descripción general
Descripción
3-Piperidin-1-ylbenzonitrile is a compound that can be synthesized through various multi-component reactions involving piperidine as a starting material. The compound is characterized by the presence of a piperidine ring attached to a benzonitrile moiety. This structure is a common motif in many organic molecules, particularly those with potential pharmacological activities.
Synthesis Analysis
The synthesis of related compounds has been demonstrated through different methods. For instance, a three-component reaction involving β-ketonitriles, pyridinium ylides, and aldehydes in the presence of piperidine leads to the formation of trans-4,5-dihydrofuran-3-carbonitriles and 2-hydroxy-2H-pyran-5-carbonitriles . Another synthesis approach uses malononitrile, 4-methoxybenzaldehyde, and piperidine to create a novel pyridine derivative with a yield of 40% . These methods showcase the versatility of piperidine in synthesizing complex molecules with multiple substituents.
Molecular Structure Analysis
The molecular structure of compounds containing the piperidin-1-yl group has been confirmed using various spectroscopic techniques. For example, the structure of a novel pyridine derivative was confirmed by 1H NMR, MS, and X-ray single crystal diffraction . Additionally, a quinolinone derivative's structure was elucidated using X-ray crystallography and further supported by density functional theory (DFT) calculations .
Chemical Reactions Analysis
The chemical reactivity of piperidine-containing compounds can be quite diverse. In the synthesis of a quinolinone derivative, a Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound was employed . This reaction showcases the nucleophilic character of the piperidine moiety. The reactivity of these molecules can be further understood through computational studies, such as natural bond orbital analysis, which provides insights into hyperconjugative interactions and charge delocalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be inferred from spectroscopic and computational studies. For instance, the calculated 13C NMR and 1H NMR chemical shifts, as well as vibrational wavenumbers, have shown good agreement with experimental data, indicating the reliability of theoretical methods in predicting these properties . The thermodynamic properties of such molecules can also be investigated using theoretical calculations, providing a deeper understanding of their stability and reactivity .
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
3-Piperidin-1-ylbenzonitrile and its derivatives play a critical role in medicinal chemistry, serving as key intermediates in the synthesis of various pharmacologically active compounds. For instance, the compound has been utilized in the synthesis of 3-(pyrrolidin-1-yl)piperidine, a rigid diamine of importance in medicinal chemistry due to its potential applications in drug discovery (Smaliy et al., 2011). This demonstrates the compound's utility in facilitating the development of new therapeutic agents through innovative synthetic routes.
Drug Discovery and Development
In drug discovery, 3-Piperidin-1-ylbenzonitrile derivatives have been explored for their pharmacological properties. For example, derivatives have been investigated for their potential as NMDA receptor antagonists, contributing to the development of new therapeutic strategies for neurological conditions (McLaughlin et al., 2016). This highlights the compound's significance in the exploration of novel treatments for complex diseases.
Antimicrobial and Antifungal Applications
Compounds derived from 3-Piperidin-1-ylbenzonitrile have shown promise in antimicrobial and antifungal applications. For instance, specific derivatives have demonstrated efficacy in selectively killing bacterial persisters without affecting normal antibiotic-sensitive cells, presenting a potential strategy for combating antibiotic resistance (Kim et al., 2011). Additionally, benzofuran-based derivatives have exhibited significant potency against clinically isolated strains of human fungal pathogens, suggesting their potential as novel antifungal agents (Abdel‐Aziz & Mekawey, 2009).
Corrosion Inhibition
The derivatives of 3-Piperidin-1-ylbenzonitrile have also found applications in the field of material science, specifically in corrosion inhibition. Research indicates these compounds can effectively inhibit the corrosion of metals in various environments, highlighting their potential as environmentally friendly corrosion inhibitors (Xavier & Rajendran, 2011).
Safety And Hazards
Propiedades
IUPAC Name |
3-piperidin-1-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-10-11-5-4-6-12(9-11)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEMJQTXKKOYGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427633 | |
| Record name | 3-piperidin-1-ylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperidin-1-ylbenzonitrile | |
CAS RN |
175696-74-9 | |
| Record name | 3-piperidin-1-ylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

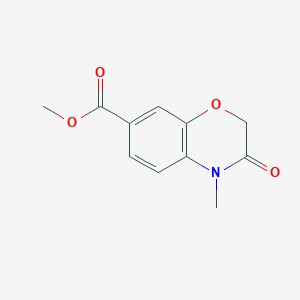

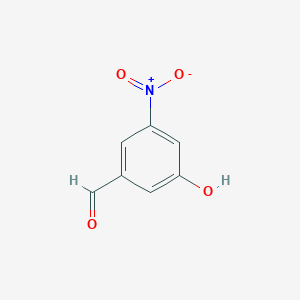
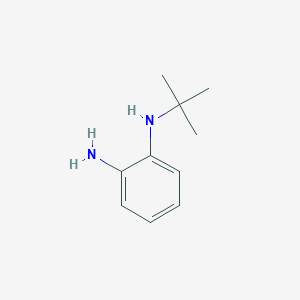
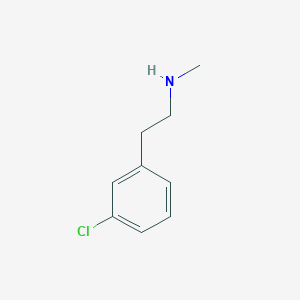

![[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1337187.png)
